2-amino-N-methyl-3-phenylpropanamide
Description
Contextualization within Amino Acid Derivatives and Amides
2-Amino-N-methyl-3-phenylpropanamide is structurally derived from L-phenylalanine, an aromatic amino acid fundamental to protein biosynthesis in humans. wikipedia.orgwikipedia.org It is classified as an amino acid derivative and, more specifically, a chiral N-methylated amide. The chirality is centered at the alpha-carbon, inherited from the parent L-phenylalanine, leading to the (S)-enantiomer being the most commonly studied form. nih.gov
The defining features of this compound are the presence of a primary amino group, a benzyl (B1604629) side chain contributing to its hydrophobic nature, and a secondary amide group where the nitrogen is substituted with a methyl group. This N-methylation is a critical modification that significantly influences the compound's chemical and biological properties. nih.gov In the broader context of peptide science, the introduction of an N-methyl group to an amino acid residue can profoundly impact the conformational flexibility of a peptide chain. The presence of the methyl group on the amide nitrogen eliminates the possibility of forming a hydrogen bond at that position, which can destabilize or alter secondary structures like helices. nih.gov This modification is a key strategy in medicinal chemistry to enhance the metabolic stability and membrane permeability of peptide-based drug candidates. nih.gov
Historical Perspective on Research and Discovery
The parent amino acid, phenylalanine, was first identified in 1879 by Schulze and Barbieri, with its first chemical synthesis achieved by Erlenmeyer and Lipp in 1882. wikipedia.org The specific discovery of this compound is not marked by a singular, seminal event but rather emerged from the broader and progressive field of peptide chemistry and the study of amino acid modifications.
Early investigations into related structures can be traced back to studies on the metabolism of phenylalanine-containing peptide amides by organisms like Escherichia coli in the early 1960s. google.comnih.gov The systematic synthesis and study of N-methylated amino acids gained traction as researchers sought to understand and manipulate the properties of peptides. Methodologies for the N-methylation of amino acids and their amides were developed over time, enabling the synthesis of compounds like this compound for specific research purposes. monash.edu These synthetic advancements were crucial for exploring the effects of N-methylation on peptide structure and function.
Overview of Research Trajectories and Significance
Research involving this compound and its derivatives has followed several key trajectories, primarily centered on its utility in peptide and medicinal chemistry.
Furthermore, the enhanced proteolytic resistance conferred by N-methylation has made this compound a valuable building block in the development of therapeutic peptides. nih.gov By replacing a standard amino acid with its N-methylated counterpart, researchers can design peptides that are less susceptible to degradation by enzymes in the body, thereby increasing their bioavailability and therapeutic efficacy. This has been explored in the context of antimicrobial peptides and other bioactive peptide analogs. nih.gov
The compound has also been utilized in studies aimed at inhibiting protein aggregation, a pathological hallmark of several neurodegenerative diseases. The conformational constraints imposed by N-methylation can be exploited to design peptides that interfere with the misfolding and aggregation of proteins such as amyloid-beta. monash.edu
Below are interactive data tables summarizing the key properties and research applications of (S)-2-Amino-N-methyl-3-phenylpropanamide.
Chemical and Physical Properties of (S)-2-Amino-N-methyl-3-phenylpropanamide
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2S)-2-amino-N-methyl-3-phenylpropanamide | nih.gov |
| Molecular Formula | C10H14N2O | nih.gov |
| Molecular Weight | 178.23 g/mol | nih.gov |
| Synonyms | L-Phenylalanine methylamide, N-methyl-L-phenylalaninamide | nih.gov |
General Synthetic Approaches for N-Methylated Amino Amides
| Synthetic Method | Description |
|---|---|
| Reductive Amination | A common method involving the reaction of an alpha-keto acid with methylamine (B109427) in the presence of a reducing agent. This can also be achieved through biocatalysis using engineered microorganisms. nih.govnih.gov |
| Alkylation of Protected Amino Acids | N-methylation of an amino acid precursor that has its carboxylic acid and amino groups suitably protected, followed by amidation and deprotection. monash.edu |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-methyl-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-10(13)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRKOQJETMBIDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Routes and Methodologies for 2 Amino N Methyl 3 Phenylpropanamide
General Synthetic Strategies for Amide Formation
The cornerstone of synthesizing 2-amino-N-methyl-3-phenylpropanamide is the formation of a stable amide linkage between a protected phenylalanine derivative and methylamine (B109427). This transformation is typically achieved through well-established amide coupling reactions, which necessitate the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.
Amide Coupling Reactions
Amide coupling reactions are fundamental in peptide synthesis and organic chemistry. The general approach involves the activation of a carboxylic acid, in this case, an N-protected form of phenylalanine, to make it more susceptible to reaction with an amine, such as methylamine. The N-protecting group, for instance, a Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc) group, is crucial to prevent unwanted side reactions at the amino group of the phenylalanine backbone. Once the amide bond is formed, this protecting group can be removed to yield the final product. The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate that readily reacts with the amine.
Coupling Agents and Reaction Conditions
A wide array of coupling agents has been developed to mediate amide bond formation efficiently, minimizing side reactions and preserving the stereochemical integrity of the chiral center. The choice of coupling agent and reaction conditions is critical, especially when dealing with sterically hindered or N-methylated amino acids, which can be less reactive.
Commonly employed coupling agents fall into several categories, including carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.
Carbodiimides , such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classic reagents for amide bond formation. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, carbodiimides are often used in conjunction with additives like 1-Hydroxybenzotriazole (B26582) (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).
Phosphonium salts , such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), are highly effective, particularly for coupling N-methylated amino acids. peptide.com These reagents convert the carboxylic acid into a reactive benzotriazolyl ester.
Uronium/Aminium salts , like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also widely used due to their high reactivity and ability to minimize racemization. bachem.com HATU, in particular, is noted for its effectiveness in coupling N-methylated amino acids. bachem.com
The reaction conditions for these couplings typically involve an aprotic organic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), and often require the presence of a non-nucleophilic base, like N,N-Diisopropylethylamine (DIPEA), to neutralize any acids formed during the reaction and to facilitate the deprotonation of the amine component.
| Coupling Agent Class | Examples | Common Additives | Typical Base | Key Advantages |
|---|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt | DIPEA, NMM | Cost-effective and widely used. |
| Phosphonium Salts | PyBOP, PyAOP, BOP | - | DIPEA | Highly effective for hindered couplings, including N-methyl amino acids. peptide.com |
| Uronium/Aminium Salts | HBTU, HATU, TBTU | - | DIPEA, NMM | Fast reaction rates and low racemization. bachem.com |
Enantioselective Synthesis of this compound
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, controlling the stereochemistry at the α-carbon of the phenylalanine moiety is paramount in the synthesis of this compound. Enantioselective synthesis aims to produce a single enantiomer, typically the L- or (S)-isomer, in high purity.
Chiral Precursors and Starting Materials
The most straightforward approach to enantiomerically pure this compound is to start with a chiral precursor that already possesses the desired stereochemistry. N-protected L-phenylalanine is a readily available and commonly used starting material. By using this chiral building block, the stereocenter is already established, and the subsequent synthetic steps must be carefully chosen to avoid racemization. Protecting groups such as Boc and Fmoc are instrumental in these syntheses, as they not only prevent unwanted reactions at the amino group but also help in maintaining the stereochemical integrity of the α-carbon.
Diastereoselective and Enantioselective Approaches
Diastereoselective approaches often involve the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, a prochiral glycine equivalent can be attached to a chiral auxiliary, such as a pseudoephenamine or an oxazolidinone derivative. nih.govwikipedia.org Subsequent alkylation of the enolate of this adduct with benzyl (B1604629) bromide will proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. After the desired stereocenter is created, the auxiliary is cleaved to provide the enantiomerically enriched amino acid derivative, which can then be carried forward to synthesize the final product.
Enantioselective approaches utilize chiral catalysts to control the stereochemistry of a reaction. For example, asymmetric hydrogenation of a dehydroamino acid precursor in the presence of a chiral rhodium or ruthenium catalyst can produce one enantiomer of the amino acid with high enantiomeric excess. Another approach is the asymmetric alkylation of a glycine Schiff base using a chiral phase-transfer catalyst. These methods create the desired stereocenter in a single step with high enantioselectivity.
Stereocontrol in Synthetic Pathways
Maintaining the stereochemical purity throughout the synthetic sequence is a critical challenge. The α-proton of an amino acid derivative is susceptible to epimerization (loss of stereochemical integrity) under certain conditions, particularly during the activation of the carboxylic acid for amide coupling.
Several strategies are employed to exert stereocontrol:
Choice of Coupling Reagent and Additives: Certain coupling reagents and additives are known to be more effective at suppressing racemization. For example, the addition of HOBt or HOAt to carbodiimide-mediated couplings is a standard practice to minimize this side reaction. Reagents like TSTU, when used with additives such as copper(II) chloride, have also been reported to eliminate racemization during the coupling of peptides with a C-terminal N-methyl amino acid. peptide.com
Reaction Conditions: Careful control of reaction temperature and the choice of base can also mitigate racemization. Weaker bases and lower temperatures are generally preferred.
Stepwise Strategy: A stepwise approach to peptide synthesis, where amino acids are added one at a time, is generally favored over segment condensation (coupling of larger peptide fragments) to minimize the risk of racemization, especially when dealing with residues prone to epimerization. researchgate.net
Protecting Groups: The nature of the N-protecting group can also influence the susceptibility to racemization. Urethane-based protecting groups like Boc and Fmoc are generally considered to be better at preserving stereochemical integrity compared to acyl-type protecting groups. researchgate.net
| Strategy | Method | Rationale |
|---|---|---|
| Reagent Selection | Use of additives like HOBt or HOAt with carbodiimides. | Forms an active ester that is less prone to racemization. |
| Employing coupling agents like HATU or PyAOP. | These reagents are known for their high efficiency and low racemization potential, especially for hindered couplings. peptide.combachem.com | |
| Reaction Conditions | Lowering the reaction temperature. | Reduces the rate of the competing epimerization reaction. |
| Using a weaker, non-nucleophilic base. | Minimizes the concentration of the enolate intermediate that leads to racemization. | |
| Synthetic Approach | Stepwise addition of amino acids. | Avoids the activation of larger peptide fragments, which can be more prone to racemization. researchgate.net |
| Protecting Groups | Use of urethane-based protecting groups (e.g., Boc, Fmoc). | These groups reduce the acidity of the α-proton, making it less susceptible to abstraction and subsequent racemization. researchgate.net |
Derivatization and Modification of this compound
The modification of this compound can be strategically approached by targeting its reactive sites: the primary α-amino group, the secondary amide nitrogen, and the phenyl ring. These sites allow for the introduction of a wide array of functional groups and structural motifs, leading to the generation of diverse chemical libraries.
Synthesis of N-Substituted Derivatives
The primary amino group of this compound is a key site for derivatization, allowing for N-acylation, N-alkylation, and N-arylation reactions. These modifications can significantly impact the molecule's polarity, lipophilicity, and biological interactions.
N-Acylation: This is a common strategy to introduce a variety of acyl groups. The reaction typically involves treating the parent compound with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, often in the presence of a base. derpharmachemica.com For instance, N-acylation of L-phenylalanine with reagents like 2-thiophenecarbonyl chloride has been demonstrated, a reaction pathway directly applicable to its N-methylamide counterpart. researchgate.net Microwave-assisted methods have also been developed for the efficient N-acetylation of L-phenylalanine, highlighting modern approaches to accelerate such transformations. mdpi.com
N-Alkylation: The introduction of alkyl groups to the primary amine can be achieved through various methods. Direct N-alkylation of phenylalanine amides and esters with alcohols has been accomplished using ruthenium-based catalysts, offering a green synthetic route that proceeds with high retention of stereochemistry. d-nb.info Other techniques include reductive amination or the use of alkyl halides. These methods allow for the synthesis of mono-N-alkylated derivatives, which can enhance properties like membrane permeability.
| Reaction Type | Reagent/Catalyst | Product Type | Reference |
|---|---|---|---|
| N-Acylation | Acyl Chlorides / Base | N-Acyl-phenylalanine amides | derpharmachemica.com |
| N-Acylation | 2-Thiophenecarbonyl chloride | Nα-2-Thiophenoyl-phenylalanine derivatives | researchgate.net |
| N-Alkylation | Alcohols / Ru-catalyst | N-Alkyl-phenylalanine amides/esters | d-nb.info |
Quinolylation of Amino Groups
A specific and notable N-arylation is the quinolylation of the primary amino group. Research has shown that the N-quinolylation of (S)-2-amino-N-methyl-3-phenylpropanamide can proceed smoothly. This reaction provides the corresponding N-quinolylated product in good yield, demonstrating a specialized method for introducing a heterocyclic aromatic system onto the amino acid amide scaffold.
Formation of Cyclic Compounds (e.g., Hexahydro-4-pyrimidinones, Oxazolidines)
The potential for this compound to form cyclic compounds is dictated by the nature and spacing of its reactive nitrogen groups.
Hexahydro-4-pyrimidinones: The synthesis of these six-membered heterocyclic rings typically involves the condensation of a 1,3-diamine with an aldehyde or ketone. nih.gov In this compound, the primary α-amino group and the amide nitrogen are in a 1,2-relationship. This arrangement is not conducive to the direct formation of hexahydropyrimidinone rings under standard cyclocondensation conditions, which favor 1,3-diamine precursors.
Oxazolidines: The formation of oxazolidine rings is a characteristic reaction of β-amino alcohols with aldehydes or ketones. Since this compound does not possess a hydroxyl group in the required position, it does not undergo this specific cyclization to form an oxazolidine.
While the direct formation of these specific heterocycles is not typical for this substrate, the bifunctional nature of the molecule allows for the possibility of forming other cyclic structures with appropriate bifunctional reagents, although such examples are not extensively documented in the literature.
Introduction of Other Functional Groups and Scaffolds
Beyond the nitrogen centers, the phenyl ring of this compound offers a rich platform for introducing further chemical diversity through C-H functionalization and other aromatic substitution reactions.
C-H Functionalization: Modern synthetic methods enable the direct functionalization of otherwise unreactive C-H bonds. Palladium-catalyzed C-H activation has been successfully used for the olefination of phenylalanine residues within peptides. ntu.ac.ukacs.org This protocol allows for the introduction of styrene derivatives onto the phenyl ring, providing a powerful tool for post-synthetic modification. acs.org These reactions can be directed to specific positions on the aromatic ring, such as the ortho position, by leveraging coordinating groups within the molecule. acs.org
Halogenation and Other Substitutions: The phenyl ring can also be modified through electrophilic aromatic substitution. For example, fluorination of the phenyl ring in phenylalanine derivatives is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity. nih.gov The introduction of halogens provides a handle for subsequent cross-coupling reactions, further expanding the synthetic possibilities.
| Modification Type | Methodology | Functional Group Introduced | Reference |
|---|---|---|---|
| C-H Olefination | Pd-catalyzed Fujiwara–Morita reaction | Styrenyl groups | ntu.ac.ukacs.org |
| C-H Acetoxylation | Pd-catalyzed C-H activation | Acetoxy group | acs.org |
| Halogenation | Electrophilic aromatic substitution | Fluorine, Chlorine, Bromine | nih.gov |
| Stapling | Intramolecular Pd-catalyzed C-H activation | Covalent bond to another aromatic residue (e.g., Tryptophan) | nih.gov |
Stereochemical Aspects of 2 Amino N Methyl 3 Phenylpropanamide and Its Analogues
Chiral Centers and Enantiomerism
2-Amino-N-methyl-3-phenylpropanamide possesses a single stereogenic center, also known as a chiral center, at the alpha-carbon (Cα). This is the carbon atom bonded to the amino group, the N-methylpropanamide group, the benzyl (B1604629) group, and a hydrogen atom. The presence of this single chiral center means that the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers.
These enantiomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules, which assign an absolute configuration of either (R) or (S) to the chiral center.
(S)-2-amino-N-methyl-3-phenylpropanamide: This enantiomer corresponds to the naturally occurring L-phenylalanine configuration. nih.gov
(R)-2-amino-N-methyl-3-phenylpropanamide: This is the corresponding D-isomer.
The physical and chemical properties of enantiomers are identical in an achiral environment, but they differ in their interaction with other chiral entities, such as polarized light or biological systems like enzymes and receptors.
| Property | Description |
| Chiral Center | Alpha-carbon (Cα) |
| Number of Stereoisomers | 2 (one pair of enantiomers) |
| Enantiomers | (S)-2-amino-N-methyl-3-phenylpropanamide and (R)-2-amino-N-methyl-3-phenylpropanamide |
| Relationship | Non-superimposable mirror images |
Chiral Resolution Techniques for Enantiomeric Separation
The separation of a racemic mixture (an equal mixture of both enantiomers) into its individual (R) and (S) components is known as chiral resolution. This process is essential for studying the specific biological effects of each enantiomer.
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is one of the most powerful and widely used techniques for the analytical and preparative separation of enantiomers. yakhak.orgphenomenex.com This method relies on the differential interaction between the enantiomers and the chiral environment of the stationary phase, leading to different retention times and thus, separation. yakhak.org
Several types of CSPs are effective for resolving amino acids and their derivatives:
Polysaccharide-based CSPs: Chiral stationary phases derived from cellulose or amylose, such as cellulose tris(3,5-chlorophenylcarbamate), are highly effective for separating N-protected α-amino acids. researchgate.net The enantioselectivity is influenced by the specific structure of the analyte and the polysaccharide backbone of the CSP. researchgate.net
Macrocyclic Glycopeptide CSPs: Stationary phases like CHIROBIOTIC T, T2, and R, which are based on glycopeptides, show unique selectivity for underivatized and N-derivatized amino acids. sigmaaldrich.com These phases operate through multiple interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, to achieve separation. sigmaaldrich.com
Ligand Exchange Chromatography: This technique can also be employed, often using a copper (II) complex in the mobile phase to form diastereomeric complexes with the amino acid derivatives, which can then be separated on a suitable column. sigmaaldrich.com
The choice of mobile phase, including the organic modifier (e.g., methanol, acetonitrile) and additives, is crucial for optimizing the separation on a given CSP. sigmaaldrich.com
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Applicable To |
| Polysaccharide Phenylcarbamates | Forms transient diastereomeric complexes with analytes via hydrogen bonds, dipole-dipole, and π-π interactions. researchgate.net | N-derivatized amino acid esters and chiral amines. yakhak.orgresearchgate.net |
| Macrocyclic Glycopeptides (e.g., CHIROBIOTIC) | Inclusion complexation, hydrogen bonding, ionic interactions, and steric repulsion within a chiral cavity. sigmaaldrich.com | Underivatized α-amino acids, N-blocked amino acids, and small peptides. sigmaaldrich.com |
Influence of Stereochemistry on Molecular Interactions and Biological Activity
Biological systems, such as the human body, are inherently chiral, composed of L-amino acids and D-sugars. Consequently, the two enantiomers of a chiral molecule like this compound can and often do exhibit markedly different biological activities. mdpi.com This stereoselectivity arises from the specific three-dimensional fit required for a molecule to bind to a biological target.
Enzymes possess chiral active sites that are highly specific to the stereochemistry of their substrates and inhibitors. An inhibitor's potency can be highly dependent on its configuration, with one enantiomer often being significantly more active than the other. For instance, in studies of nature-inspired compounds, it has been shown that only isomers with a specific stereochemistry ((5S, αS)) display significant biological activity, such as antimalarial effects. mdpi.com This specificity is attributed to the precise geometric and electronic complementarity required for the inhibitor to bind effectively to the enzyme's active site and exert its inhibitory action. mdpi.com
Similar to enzymes, receptors have chiral binding pockets. The interaction between a ligand (a molecule that binds to a receptor) and its receptor is highly dependent on the ligand's stereochemistry. The (S) and (R) enantiomers of this compound will interact differently with a chiral receptor, potentially leading to different physiological responses.
Studies on peptides containing phenylalanine residues have demonstrated that substituting an L-amino acid (S-configuration) with its D-isomer (R-configuration) can dramatically alter receptor affinity, selectivity, and the nature of the biological response, for example, changing an agonist to an antagonist. This highlights that the precise spatial orientation of the amino, N-methylamide, and benzyl groups is critical for optimal interaction with the amino acid residues within the receptor's binding site.
Advanced Structural Characterization of 2 Amino N Methyl 3 Phenylpropanamide and Derivatives
Spectroscopic Analysis
Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-amino-N-methyl-3-phenylpropanamide. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the protons of the phenyl group, the benzylic methylene group, the alpha-carbon, the N-methyl group, and the amine and amide groups. The aromatic protons of the phenyl ring typically appear as a multiplet in the range of δ 7.2–7.4 ppm. The protons of the N-methyl group would show a distinct signal, often a doublet if coupled to the amide proton, while the benzylic protons and the alpha-proton would appear at specific chemical shifts influenced by adjacent functional groups.
¹³C NMR Spectroscopy provides information about the different types of carbon atoms in the molecule. The spectrum of this compound would show distinct peaks for the carbonyl carbon of the amide, the carbons of the phenyl ring, the benzylic carbon, the alpha-carbon, and the N-methyl carbon. The amide carbonyl carbon is typically observed in the downfield region of the spectrum, around δ 170–175 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenyl C-H | 7.2 - 7.4 (multiplet) | 126.0 - 130.0 |
| Benzyl (B1604629) CH₂ | 2.8 - 3.2 (multiplet) | ~38 |
| Alpha CH | ~3.5 - 4.0 (multiplet) | ~55 |
| Amine NH₂ | 1.5 - 2.0 (broad singlet) | - |
| N-Methyl CH₃ | ~2.7 (doublet) | ~26 |
| Amide NH | Variable (broad) | - |
| Carbonyl C=O | - | 170 - 175 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation. nih.gov
FT-IR Spectroscopy of this compound would show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine and the secondary amide are expected in the region of 3200–3400 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the amide group (Amide I band) would be observed around 1640–1680 cm⁻¹. Bending vibrations of the N-H groups (Amide II band) and C-N stretching vibrations also provide valuable structural information.
Raman Spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The aromatic ring vibrations of the phenyl group are often strong in the Raman spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Amine (N-H) | Stretching | 3200 - 3400 | 3200 - 3400 |
| Amide (N-H) | Stretching | 3200 - 3400 | 3200 - 3400 |
| Aromatic (C-H) | Stretching | 3000 - 3100 | 3000 - 3100 |
| Aliphatic (C-H) | Stretching | 2850 - 3000 | 2850 - 3000 |
| Carbonyl (C=O) | Stretching (Amide I) | 1640 - 1680 | 1640 - 1680 |
| Amide (N-H) | Bending (Amide II) | 1550 - 1640 | Weak |
| Aromatic (C=C) | Stretching | 1450 - 1600 | 1450 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions to determine the molecular weight of a compound and deduce its structure from fragmentation patterns. For this compound (C₁₀H₁₄N₂O), the expected molecular weight is approximately 178.23 g/mol . nih.gov
In a typical mass spectrum, a molecular ion peak [M]⁺ would be observed at an m/z corresponding to this molecular weight. High-resolution mass spectrometry can confirm the elemental composition of the molecule. The fragmentation pattern provides further structural information. Common fragmentation pathways for such molecules include the loss of the amide group, cleavage of the benzylic C-C bond, and fragmentation of the amino acid side chain.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₄N₂O |
| Molecular Weight | 178.23 g/mol |
| [M+H]⁺ (m/z) | 179.11 |
| Common Fragments | Loss of NHCH₃, benzyl cation (C₇H₇⁺) |
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, including the absolute stereochemistry of chiral centers. purechemistry.org Since this compound possesses a chiral center at the alpha-carbon, it can exist as two enantiomers, (R) and (S).
The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov This pattern provides information to calculate an electron density map, from which the positions of the individual atoms can be determined. For chiral molecules, anomalous dispersion effects, often using copper radiation, can be used to determine the absolute configuration of the stereocenters, definitively assigning it as either R or S. researchgate.net This is crucial as the biological activity of chiral molecules can be highly dependent on their stereochemistry. While the Mosher method using NMR can also be employed to determine absolute stereochemistry, X-ray crystallography provides a direct and unambiguous structural determination. usm.edu
Q & A
Q. What are the standard laboratory-scale synthesis routes for 2-amino-N-methyl-3-phenylpropanamide?
The compound can be synthesized via carbodiimide-mediated coupling reactions. For example:
- Method 1 : React phenylalanine (5.9 mmol) with triethylamine and 1-chloropropylamine hydrochloride in DMF using dicyclohexylcarbodiimide (DCC) as a coupling agent under nitrogen at 0°C, followed by 4-hour room-temperature stirring .
- Method 2 : Substitute DMF with dichloromethane (DCM) and use diisopropylcarbodiimide (DIC) instead of DCC. Post-reaction, filter and wash with ethyl acetate to isolate the product . Both methods yield the target compound but differ in solvent polarity and carbodiimide reactivity, which may influence reaction efficiency.
Q. How can researchers confirm the structural identity of this compound post-synthesis?
Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify methyl, amino, and phenyl group positions .
- Mass Spectrometry (MS) : Confirm molecular weight (178.23 g/mol) via electrospray ionization (ESI-MS) .
- Infrared Spectroscopy (IR) : Identify characteristic amide C=O stretches (~1650 cm) and N-H bends (~3300 cm) .
Q. What purification techniques are recommended for isolating this compound?
- Recrystallization : Use ethanol or ethyl acetate for high-purity crystalline yields .
- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane to resolve byproducts .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound derivatives?
Stereochemical variations (e.g., R vs. S configurations at chiral centers) significantly impact receptor binding and enzyme inhibition. For example:
- Stereoisomers of structurally related compounds (e.g., ohmefentanyl) show up to 13,100-fold differences in analgesic potency due to mu-opioid receptor affinity variations .
- Use chiral chromatography or asymmetric synthesis to isolate enantiomers and evaluate their bioactivity .
Q. What strategies mitigate contradictions in reaction yields during scale-up synthesis?
- Solvent Optimization : Replace DMF with DCM to reduce side reactions in carbodiimide-mediated couplings .
- Temperature Control : Maintain 0°C during reagent addition to minimize racemization .
- Catalyst Screening : Test alternatives to DCC/DIC (e.g., HATU) for improved coupling efficiency .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- High-Performance Liquid Chromatography (HPLC) : Monitor degradation products over time at pH 2–12 and 25–60°C .
- Differential Scanning Calorimetry (DSC) : Determine thermal decomposition thresholds (>200°C) .
Q. What role does this compound play in studying enzyme-substrate interactions?
The compound’s amide and aromatic groups make it a probe for:
- Enzyme Inhibition : Screen against serine hydrolases or proteases using fluorogenic substrates .
- Receptor Binding : Radiolabel the compound (-methyl group) for competitive binding assays with opioid receptors .
Methodological Considerations
Q. What analytical techniques are critical for detecting trace impurities in the compound?
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Detect sub-ppm levels of synthetic byproducts (e.g., unreacted phenylalanine) .
- X-ray Crystallography : Resolve structural ambiguities in crystalline batches .
Q. How can researchers optimize reaction conditions for high enantiomeric excess (ee)?
- Chiral Auxiliaries : Use (S)- or (R)-proline derivatives to direct asymmetric synthesis .
- Kinetic Resolution : Employ lipases or esterases to selectively hydrolyze undesired enantiomers .
Safety and Handling
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
